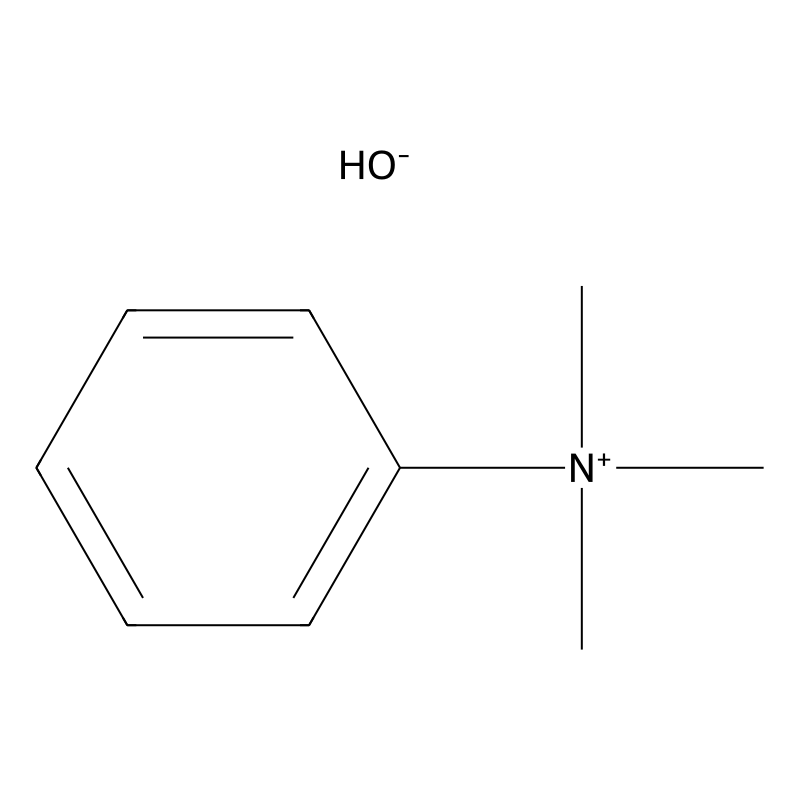Phenyltrimethylammonium hydroxide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Phenyltrimethylammonium hydroxide is a quaternary ammonium compound with the chemical formula . It exists as a white crystalline solid or a colorless liquid, depending on its concentration and form. This compound is characterized by a phenyl group attached to a nitrogen atom that is also bonded to three methyl groups, making it a derivative of trimethylphenylammonium. It is commonly used in various chemical applications, particularly as a strong base in organic synthesis and as a derivatization agent in analytical chemistry.
Phase Transfer Catalyst
One of the primary research applications of PTAOH is as a phase-transfer catalyst (PTC) []. PTCs are crucial in facilitating reactions between immiscible liquids, such as water and organic solvents. PTAOH's lipophilic (fat-loving) trimethyl group allows it to dissolve in organic solvents, while the hydrophilic (water-loving) hydroxide group interacts with water molecules. This dual characteristic enables PTAOH to transfer reactants between the two phases, promoting reactions that wouldn't otherwise occur efficiently [, ].
Organic Synthesis
PTAOH plays a role in various organic synthesis reactions due to its basic and nucleophilic (electron-donating) properties []. It can act as a deprotonating agent, removing a proton from acidic molecules to initiate reactions. Additionally, its nucleophilic character allows it to participate in substitution reactions, replacing leaving groups on organic molecules [].
Medicinal Chemistry
Research explores the potential of PTAOH as an anticholinesterase agent []. This class of drugs inhibits the enzyme acetylcholinesterase, which breaks down the neurotransmitter acetylcholine. Inhibiting this enzyme can improve cognitive function in conditions like Alzheimer's disease and dementia, but further research is necessary to determine the effectiveness and safety of PTAOH for this purpose [].
- Nucleophilic Substitution: It can react with alkyl halides to form quaternary ammonium salts.
- Oxidation Reactions: It has been used in oxidation reactions involving phenyltrimethylammonium tribromide, where it serves as a catalyst under specific conditions, such as in aqueous pyridine solutions .
- Formation of Derivatives: The compound is utilized for derivatization of alcohols and other functional groups, enhancing their detection in chromatographic analyses .
Phenyltrimethylammonium hydroxide can be synthesized through several methods:
- Direct Quaternization: This involves reacting trimethylamine with phenyl bromide or phenyl chloride. The reaction typically occurs under reflux conditions in an appropriate solvent.
- Alkylation Reactions: Starting from phenyltrimethylammonium chloride, the hydroxide can be generated by treating it with a strong base like sodium hydroxide.
- Hydrolysis of Salts: The hydroxide form can also be derived from the hydrolysis of corresponding quaternary ammonium salts .
Phenyltrimethylammonium hydroxide has diverse applications across various fields:
- Organic Synthesis: Used as a strong base for deprotonation reactions and nucleophilic substitutions.
- Analytical Chemistry: Acts as a derivatization agent for enhancing the detection of analytes in chromatography.
- Biological Research: Utilized in studies involving membrane disruption and antimicrobial activity .
Research on the interactions of phenyltrimethylammonium hydroxide with biological systems has highlighted its potential effects on cell membranes and microbial growth. Studies indicate that it can alter membrane permeability, leading to increased susceptibility of cells to other agents. Additionally, its interactions with various biomolecules have been investigated to understand its mechanism of action in antimicrobial activity .
Several compounds are structurally similar to phenyltrimethylammonium hydroxide, including:
- Trimethylphenylammonium bromide: A quaternary ammonium salt that differs by having bromine instead of hydroxide.
- Benzyltrimethylammonium chloride: Another quaternary ammonium compound that features a benzyl group instead of a phenyl group.
- Tetraethylammonium hydroxide: A similar quaternary ammonium compound that has ethyl groups instead of methyl groups.
Unique FeaturesCompound Structure Type Unique Properties Phenyltrimethylammonium hydroxide Quaternary Ammonium Hydroxide Strong basicity; effective derivatization agent Trimethylphenylammonium bromide Quaternary Ammonium Salt Used primarily for phase transfer catalysis Benzyltrimethylammonium chloride Quaternary Ammonium Salt Commonly used in organic synthesis Tetraethylammonium hydroxide Quaternary Ammonium Hydroxide Less basic than phenyl derivative
| Compound | Structure Type | Unique Properties |
|---|---|---|
| Phenyltrimethylammonium hydroxide | Quaternary Ammonium Hydroxide | Strong basicity; effective derivatization agent |
| Trimethylphenylammonium bromide | Quaternary Ammonium Salt | Used primarily for phase transfer catalysis |
| Benzyltrimethylammonium chloride | Quaternary Ammonium Salt | Commonly used in organic synthesis |
| Tetraethylammonium hydroxide | Quaternary Ammonium Hydroxide | Less basic than phenyl derivative |
Phenyltrimethylammonium hydroxide stands out due to its unique combination of strong basicity and effectiveness as a derivatization agent, making it invaluable in both synthetic and analytical chemistry contexts.
Related CAS
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
MeSH Pharmacological Classification
Pictograms

Corrosive








